他克莫司

描述

Tacrolimus, also known as FK-506, is an immunosuppressive drug that is mainly used to lower the risk of organ rejection after transplantation . It is used in combination with other medications to prevent the body from rejecting a transplanted organ such as the kidney, liver, heart, or lung . Tacrolimus works by suppressing the immune system to prevent it from attacking the transplanted organ .

Synthesis Analysis

Tacrolimus is produced by the bacterium Streptomyces tsukubaensis. The production of Tacrolimus can be improved by manipulating the metabolic pathways in S. tsukubaensis . For instance, overexpressing certain genes (such as aroC and dapA) that are involved in the synthesis of chorismate and lysine, respectively, has been shown to increase Tacrolimus production .

Molecular Structure Analysis

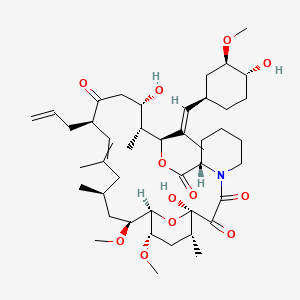

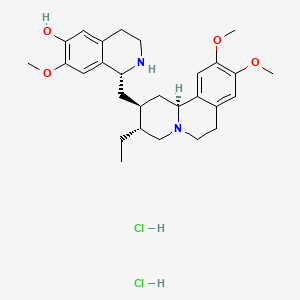

The molecular formula of Tacrolimus is C44H69NO12 . It is a macrolide lactone . The structure is complex, with multiple chiral centers, double bonds, and functional groups including hydroxyl, ketone, and ester groups .

Chemical Reactions Analysis

The biosynthesis of Tacrolimus in S. tsukubaensis involves various metabolic pathways. The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of Tacrolimus accumulation .

科学研究应用

TAFRO 综合征的免疫调节

他克莫司联合糖皮质激素在治疗 TAFRO 综合征方面展现出良好的前景,有潜力成为糖皮质激素节约剂 .

神经再生

他克莫司因其神经再生特性而受到关注,在神经修复的临床前研究中被认为是一个很有希望的候选药物。 它正在被探索用于神经损伤后的全身给药和新型给药系统 .

移植排斥反应的预防

他克莫司作为主要的免疫抑制剂,在预防实体器官移植患者和接受血管化复合组织移植患者的急性排斥反应方面至关重要 .

肾移植结果

他克莫司暴露对肾移植结果的影响正在研究中,重点关注其与移植功能、排斥反应和组织学病变的相关性 .

组织修复和再生

作用机制

Target of Action

Tacrolimus, also known as FK-506, is an immunosuppressive drug that primarily targets the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response of the body, particularly in T-lymphocyte signal transduction and IL-2 transcription .

Mode of Action

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to its target, FKBP-12, creating a new complex . This FKBP12-FK506 complex inhibits calcineurin, which in turn inhibits T-lymphocyte signal transduction and IL-2 transcription . This action effectively suppresses the immune response, reducing the risk of organ rejection in transplant patients .

Biochemical Pathways

The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes can enhance tacrolimus production . In secondary metabolic pathways, a knockout of the d-lactate dehydrogenase gene, combined with the overexpression of tryptophane synthase and aspartate 1-decarboxylase genes, can also enhance tacrolimus production .

Pharmacokinetics

Tacrolimus exhibits variable absorption, with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . It is completely metabolized prior to elimination, with a mean disposition half-life of 12 hours and a total body clearance based on blood concentration of approximately 0.06 L/h/kg .

Result of Action

The molecular and cellular effects of tacrolimus primarily involve the suppression of the immune response. Tacrolimus suppresses the function of activated macrophages and promotes their apoptosis, which may lead to the amelioration of colonic inflammation . It also disrupts signaling events mediated by the calcium-dependent serine–threonine protein phosphatase calcineurin (CaN) in T lymphocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tacrolimus. For instance, the efficiency of the metabolic pathways that convert external substrates is extremely important for the efficient synthesis of tacrolimus . Additionally, the influence of tacrolimus on cellular survival and osteogenic differentiation can be affected by the environment within stem cell spheroids . Lastly, the concentration of tacrolimus can significantly impact its efficacy and safety, with different concentrations showing varying degrees of effectiveness and risk of adverse effects .

未来方向

Recent research has focused on improving the production of Tacrolimus and expanding its therapeutic applications . For instance, machine learning and deep learning techniques are being used to predict the daily dose of Tacrolimus in kidney transplant recipients . Furthermore, Tacrolimus is being investigated for its potential use in the treatment of fibrotic interstitial lung disease .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tacrolimus involves a series of reactions that convert starting materials into the final product. The pathway is designed to be efficient and yield a high purity product. The main steps of the synthesis pathway include the formation of the macrocycle, introduction of the side chains, and final purification.", "Starting Materials": [ "L-lysine", "L-proline", "3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid", "4,5-dihydro-5-hydroxy-4-methyl-3(2H)-furanone", "4-pentenoic acid", "2,3-dihydroxy-1-(1-hydroxy-2-methylpropyl)benzene", "2,4-dichlorophenol", "S-adenosylmethionine", "methyl vinyl ketone", "methyl acrylate", "methyl 3-mercaptopropionate", "2,3-dimethylbut-2-ene", "methanol", "acetonitrile", "toluene", "diethyl ether", "dichloromethane", "triethylamine", "potassium carbonate", "sodium hydroxide" ], "Reaction": [ "Formation of macrocycle by reacting L-lysine with L-proline in the presence of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 4,5-dihydro-5-hydroxy-4-methyl-3(2H)-furanone", "Introduction of side chains by reacting 4-pentenoic acid, 2,3-dihydroxy-1-(1-hydroxy-2-methylpropyl)benzene, 2,4-dichlorophenol, S-adenosylmethionine, methyl vinyl ketone, methyl acrylate, and methyl 3-mercaptopropionate sequentially with the macrocycle", "Final purification by extraction with dichloromethane, washing with methanol, and crystallization from toluene and diethyl ether", "Optional deprotection of the side chains by reacting with sodium hydroxide or potassium carbonate in methanol or acetonitrile", "Optional isomerization of the double bond in the side chain by reacting with 2,3-dimethylbut-2-ene in the presence of triethylamine" ] } | |

CAS 编号 |

104987-11-3 |

分子式 |

C44H69NO12 |

分子量 |

804.0 g/mol |

IUPAC 名称 |

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1 |

InChI 键 |

QJJXYPPXXYFBGM-JKBWTTSLSA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |

SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

规范 SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

外观 |

White powder |

熔点 |

126 °C |

其他 CAS 编号 |

104987-11-3 109581-93-3 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

相关CAS编号 |

109581-93-3 (Hydrate) 104987-11-3 (Parent) |

保质期 |

Stable under recommended storage conditions. /FK-506 monohydrate/ |

溶解度 |

Insoluble |

同义词 |

Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |

蒸汽压力 |

8.37X10-32 mm Hg at 25 °C (est) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Tacrolimus binds to an intracellular protein called FK506-binding protein 1A (FKBP1A), forming a complex. This complex inhibits the activity of calcineurin, a phosphatase enzyme crucial for the activation of T lymphocytes. [, ] This ultimately prevents the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and immune response activation. [, , , ]

ANone: While both tacrolimus and cyclosporine inhibit calcineurin, they bind to different intracellular proteins. Tacrolimus binds to FKBP1A, while cyclosporine binds to cyclophilin. These distinct binding partners might contribute to the subtle differences in their pharmacological profiles.

ANone: The molecular formula of tacrolimus is C44H69NO12, and its molecular weight is 804.018 g/mol. [, ]

ANone: Yes, population pharmacokinetic models have been developed to predict tacrolimus blood concentrations and optimize dosing regimens. These models incorporate factors such as cytochrome P450 (CYP) 3A5 genotype, weight, hematocrit, and time after transplantation. [, , ]

ANone: Tacrolimus is available in both immediate-release (IR) and prolonged-release (PR) formulations. The PR formulation (once-daily) exhibits a lower peak drug level and slower absorption compared to the IR formulation (twice-daily). [, ] Studies have shown that switching from IR to PR formulations, especially in rapid metabolizers, can impact tacrolimus exposure and potentially influence clinical outcomes. Furthermore, administering PR tacrolimus as a suspension, either orally or via a nasogastric tube, can alter its absorption rate and peak blood concentrations compared to intact capsules.

ANone: Tacrolimus exhibits significant inter-individual variability in its pharmacokinetics. Key factors include:

- CYP3A Metabolism: Tacrolimus is primarily metabolized by CYP3A enzymes, particularly CYP3A4 and CYP3A5 in the liver and intestine. Genetic polymorphisms in these enzymes, notably the CYP3A51 allele, significantly impact tacrolimus clearance. Individuals carrying the CYP3A51 allele generally require higher tacrolimus doses to achieve target blood concentrations. [, , , , , ]

- P-glycoprotein (P-gp) Efflux: P-gp, a transporter protein, limits tacrolimus absorption in the intestine. Genetic variations in the MDR1 gene, which encodes P-gp, can influence tacrolimus bioavailability. [, , ]

- Other Factors: Age, gender, body weight, hematocrit, serum albumin levels, bilirubin, creatinine, triglycerides, and concomitant medications like corticosteroids can also influence tacrolimus pharmacokinetics. [, , , ]

ANone: Therapeutic drug monitoring (TDM) of tacrolimus generally involves measuring trough blood concentrations (C0) at steady state using immunoassays or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This monitoring helps adjust dosages to maintain levels within a narrow therapeutic window and minimize toxicity risks. [, , ]

ANone: Pregnancy can significantly alter tacrolimus pharmacokinetics, often requiring dosage adjustments. The exact mechanisms are not fully elucidated, but hormonal changes, increased blood volume, and placental transfer likely contribute to altered absorption, distribution, and clearance. Close monitoring is crucial during pregnancy to maintain therapeutic levels and ensure both maternal and fetal well-being.

ANone: Yes, co-administration of tacrolimus with drugs that inhibit or induce CYP3A enzymes or P-gp can significantly impact its blood concentrations. For example:

- CYP3A Inhibitors: Concomitant use of CYP3A inhibitors, such as ketoconazole, voriconazole, or omeprazole, can increase tacrolimus levels. Careful monitoring and dose adjustments are necessary to avoid toxicity. [, , ]

- CYP3A Inducers: Conversely, drugs that induce CYP3A enzymes, like rifampicin or phenytoin, can decrease tacrolimus concentrations, potentially leading to treatment failure.

ANone: In vitro studies often utilize isolated human adipocytes or cell lines like L6 cells to investigate the effects of tacrolimus on glucose uptake, insulin signaling, and cellular trafficking of glucose transporter 4 (GLUT4). Animal models, such as rats and non-human primates, are employed to assess the efficacy of tacrolimus in preventing allograft rejection and to explore its impact on immune responses, infection susceptibility, and organ function. [, ]

ANone: The most common methods include:

- HPLC-MS/MS: Provides higher sensitivity and specificity for quantifying tacrolimus and its metabolites, particularly 13-O-demethyl tacrolimus (13-O-DMT).

ANone: Tacrolimus exhibits poor water solubility, which can limit its dissolution and absorption. Formulating tacrolimus as a solid dispersion using polymers like Eudragit E®/HCl has shown promise in enhancing its solubility and in vivo absorption.

ANone: Several alternatives to tacrolimus exist, each with its own efficacy and safety profile. These include:

- Cyclosporine: Another calcineurin inhibitor, often used in combination with other immunosuppressants. [, , , , ]

- Sirolimus: A mammalian target of rapamycin (mTOR) inhibitor, sometimes preferred in patients with concerns about calcineurin inhibitor toxicity.

- Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA): Inhibit purine synthesis, crucial for lymphocyte proliferation. Often used in combination with calcineurin inhibitors. [, , ]

ANone: Tacrolimus was discovered in 1984 and subsequently developed for clinical use in organ transplantation. It gained FDA approval for the prevention of organ rejection in liver transplantation in 1994, marking a significant milestone in the field of immunosuppression.

ANone: Due to its potent immunosuppressive properties, tacrolimus is being investigated for various conditions, including:

- Atopic Dermatitis: Topical formulations of tacrolimus have shown efficacy in managing atopic dermatitis by suppressing inflammation. [, ]

- Idiopathic Pulmonary Fibrosis: Studies suggest a potential role for tacrolimus in mitigating acute exacerbations of idiopathic pulmonary fibrosis, but further research is needed.

- Minimal Change Disease: Tacrolimus monotherapy is being explored as an alternative to corticosteroids for treating minimal change disease in adults.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)

![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)